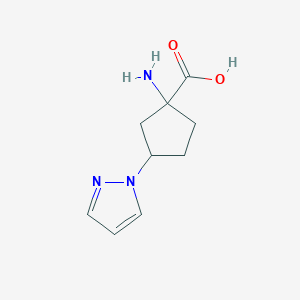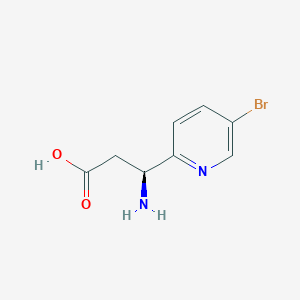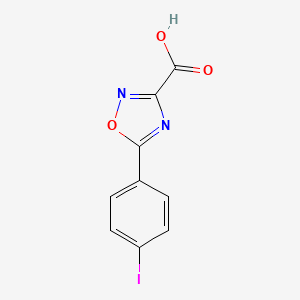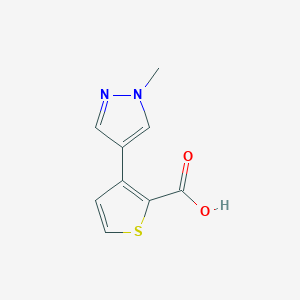
1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is a heterocyclic compound that contains both a pyrazole ring and a cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ruthenium or palladium can enhance the efficiency of the reactions .
化学反応の分析
Types of Reactions
1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation, and various catalysts such as ruthenium and palladium for cyclization and coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
科学的研究の応用
1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid has several applications in scientific research:
作用機序
The mechanism of action of 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, leading to changes in their activity. This interaction can result in the modulation of biological processes, such as inhibition of bacterial growth or reduction of inflammation .
類似化合物との比較
Similar Compounds
- 1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid
- 3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid
Uniqueness
1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is unique due to the presence of both an amino group and a pyrazole ring, which confer distinct chemical and biological properties.
特性
分子式 |
C9H13N3O2 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
1-amino-3-pyrazol-1-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c10-9(8(13)14)3-2-7(6-9)12-5-1-4-11-12/h1,4-5,7H,2-3,6,10H2,(H,13,14) |
InChIキー |
WFUKBWMCWJEMRA-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC1N2C=CC=N2)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Rel-(4aR,9bS)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B13324559.png)
![(1R,2R)-[1,1'-Bi(cyclopropan)]-2-amine](/img/structure/B13324560.png)
![3-[(Azetidin-3-yloxy)methyl]pyridine](/img/structure/B13324561.png)

![{1-[(4-bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13324569.png)




![3',5'-Dimethoxy-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B13324634.png)

![4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13324651.png)


